N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of acetamides It features a unique structure combining an ethylphenyl group, a pyridinylamino group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Amination: The thiazole intermediate is then reacted with 2-aminopyridine to introduce the pyridinylamino group.
Acylation: Finally, the compound is acylated with 2-ethylphenylacetyl chloride to yield the target acetamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.
Reduction: Reduction reactions can target the pyridinylamino group or the carbonyl group in the acetamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the pyridinylamino group or the acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide exerts its effects depends on its application:
Molecular Targets: It may interact with specific proteins or enzymes, inhibiting or activating their function.
Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide vs. N-(2-methylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide: The ethyl group is replaced by a methyl group, potentially altering its reactivity and binding properties.
This compound vs. N-(2-ethylphenyl)-2-(2-(pyridin-3-ylamino)thiazol-4-yl)acetamide: The position of the nitrogen in the pyridine ring is different, which may affect its interaction with biological targets.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-13-7-3-4-8-15(13)21-17(23)11-14-12-24-18(20-14)22-16-9-5-6-10-19-16/h3-10,12H,2,11H2,1H3,(H,21,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOGCNNXYMAZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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